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Compound of Interest

Compound Name: 3,3-Difluorocyclobutanone

Cat. No.: B595554

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-
difluorocyclobutanone, a valuable building block in medicinal chemistry. The unique
properties imparted by the gem-difluoro group make this compound a subject of increasing
interest in the development of novel therapeutics. This document presents its nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed
experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3,3-difluorocyclobutanone
(CaHaF20).

Table 1: *H NMR Data (400 MHz, CDCls)

. . Coupling
Chemical Shift Lo . .
Multiplicity Integration Constant (J) Assignment
() ppm
Hz
3.45 t 4H 13.2 CH:

Table 2: 3C NMR Data (101 MHz, CDClIs)
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Chemical Shift (8)

Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
203.4 4.1 Cc=0
118.9 283.8 CF2
47.6 CH2
Table 3: 1°F NMR Data (376 MHz, CDCIs)
Chemical Shift () Lo Coupling Constant .
Multiplicity Assignment
ppm (J) Hz
-94.3 CF2
Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm~12) Intensity Assignment
1824 Strong C=0 stretch
1265 Strong C-F stretch
1060 Strong C-F stretch
Table 5: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment
106.02 100 [M]*
78.01 45 [M-COJ*
50.00 80 [C2H2F2]*

Experimental Protocols
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The following protocols describe the methodologies for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: Bruker Avance 400 spectrometer.

Sample Preparation: 10-20 mg of 3,3-difluorocyclobutanone was dissolved in
approximately 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm
NMR tube.

'H NMR Acquisition: The proton spectrum was acquired at 400 MHz. A standard pulse
sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a
relaxation delay of 1 second. 16 scans were co-added to improve the signal-to-noise ratio.

13C NMR Acquisition: The carbon spectrum was acquired at 101 MHz with proton decoupling.
A spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2
seconds were employed. A total of 1024 scans were accumulated.

19F NMR Acquisition: The fluorine spectrum was acquired at 376 MHz with proton
decoupling. A spectral width of 200 ppm was used, with an acquisition time of 1 second and
a relaxation delay of 1 second. 64 scans were averaged.

Data Processing: All spectra were processed using standard Fourier transform, phasing, and
baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS (
0.00 for 'H and 13C NMR).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond
attenuated total reflectance (ATR) accessory.

Sample Preparation: A small drop of neat 3,3-difluorocyclobutanone was placed directly
onto the diamond ATR crystal.
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» Data Acquisition: The spectrum was recorded over a range of 4000-400 cm~1. 32 scans were
co-added at a resolution of 4 cm~1. A background spectrum of the clean, empty ATR crystal
was acquired prior to the sample measurement and automatically subtracted.

o Data Processing: The resulting transmittance spectrum was converted to absorbance. The
reported peaks correspond to the major absorption bands.

Mass Spectrometry (MS)

 Instrumentation: A time-of-flight (TOF) mass spectrometer equipped with an electron
ionization (EI) source.

o Sample Introduction: A dilute solution of 3,3-difluorocyclobutanone in methanol was
introduced into the instrument via direct infusion.

o Data Acquisition: The mass spectrum was acquired in positive ion mode over a mass range
of m/z 40-200. The electron energy was set to 70 eV.

o Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak
and major fragment ions. The monoisotopic mass of the parent molecule is calculated to be
106.0230 g/mol [1].

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of 3,3-difluorocyclobutanone.
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Workflow for the spectroscopic analysis of 3,3-Difluorocyclobutanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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